molecular formula C17H13Cl5N4O4S B3824594 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide

2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B3824594
M. Wt: 546.6 g/mol
InChI Key: UAAMHMAFFRDURS-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple halogen atoms, a nitro group, and a methoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-methoxy-5-nitroaniline to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. For example, as a potential DHFR inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, ultimately affecting DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide is unique due to the presence of the methoxy and nitro groups

Properties

IUPAC Name

2,4-dichloro-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl5N4O4S/c1-30-13-5-3-9(26(28)29)7-12(13)23-16(31)25-15(17(20,21)22)24-14(27)10-4-2-8(18)6-11(10)19/h2-7,15H,1H3,(H,24,27)(H2,23,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAMHMAFFRDURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl5N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide
Reactant of Route 3
2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide
Reactant of Route 4
2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide
Reactant of Route 5
2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide
Reactant of Route 6
2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide

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